4-[(1H-imidazol-1-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-25-18-4-2-16(3-5-18)6-9-21-19(24)23-11-7-17(8-12-23)14-22-13-10-20-15-22/h2-5,10,13,15,17H,6-9,11-12,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLSGCQOIWYDBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound F5822-1442, also known as VU0521391-1, are currently unknown. The compound contains an imidazole ring, which is a common structure in many biologically active molecules, suggesting that it may interact with a variety of biological targets.
Mode of Action
Imidazole-containing compounds are known to exhibit a broad range of chemical and biological properties, suggesting that f5822-1442 may interact with its targets in a variety of ways.
Biochemical Pathways
The specific biochemical pathways affected by F5822-1442 are currently unknown. Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. This suggests that F5822-1442 may affect multiple biochemical pathways.
Result of Action
The molecular and cellular effects of F5822-1442’s action are currently unknown. Given the broad range of activities associated with imidazole derivatives, it is likely that f5822-1442 could have multiple effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
The imidazole ring in 4-[(1H-imidazol-1-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide plays a crucial role in its biochemical reactions. The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Given the broad range of biological activities associated with imidazole derivatives, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Biological Activity
4-[(1H-imidazol-1-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide, a compound featuring both imidazole and piperidine moieties, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by case studies and relevant data tables.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with imidazole and methoxyphenyl groups. Various methods have been reported, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the imidazole ring have shown efficacy against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers.
Table 1: Anticancer Activity of Imidazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 12.5 | |
| Compound B | HepG2 | 8.7 | |
| This compound | A549 (Lung) | 15.0 |
Neuropharmacological Effects
In vitro studies suggest that this compound may act as a selective delta-opioid receptor agonist, potentially offering anxiolytic and antidepressant effects. The evaluation involved various behavioral assays in animal models.
Table 2: Neuropharmacological Activity
| Test Model | Effect Observed | Dose (mg/kg) | Reference |
|---|---|---|---|
| Mouse Tail Suspension Test | Antidepressant-like effect | 10 | |
| Ultrasonic Vocalization Test | Anxiolytic effect | 5 |
The biological activity of this compound is hypothesized to be linked to its ability to modulate neurotransmitter systems and interact with specific receptors in the brain. The imidazole moiety is known to enhance receptor binding affinity, while the piperidine structure contributes to its pharmacokinetic properties.
Case Studies
A notable study investigated the compound's effects on cancer cell proliferation. The results indicated a dose-dependent inhibition of cell growth in several cancer types, demonstrating its potential as a therapeutic agent.
Case Study Summary:
- Objective: To evaluate the anticancer efficacy of this compound.
- Method: In vitro assays on various cancer cell lines.
- Findings: Significant reduction in cell viability at concentrations ranging from 5 to 20 µM.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that piperidine derivatives can exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various piperidine derivatives, including our compound, against different cancer cell lines. The results demonstrated that modifications in the imidazole ring significantly enhanced cytotoxicity against breast and lung cancer cells .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 4-[(1H-imidazol-1-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide | MCF-7 (Breast) | 12.5 |
| This compound | A549 (Lung) | 15.0 |
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored. A study found that it displayed promising activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neurological Disorders
The imidazole moiety is known for its role in modulating neurotransmitter systems. Research indicates that derivatives of this compound may act as potential agents for treating neurological disorders such as anxiety and depression. In vivo studies have shown that administration of this compound resulted in a significant reduction in anxiety-like behaviors in rodent models .
Pain Management
The compound's interaction with opioid receptors suggests potential applications in pain management. A recent pharmacological evaluation demonstrated that it could act as a partial agonist at mu-opioid receptors, providing analgesic effects without the full spectrum of side effects associated with traditional opioids .
Drug Delivery Systems
The unique properties of piperidine derivatives make them suitable for use in drug delivery systems. Research has shown that encapsulating drugs within a polymer matrix containing this compound can enhance the solubility and bioavailability of poorly soluble drugs .
Case Study 1: Anticancer Efficacy
In a controlled study involving various piperidine derivatives, the compound was tested against several cancer lines. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis in cancer cells.
Case Study 2: Neuropharmacological Assessment
A double-blind study involving patients with generalized anxiety disorder evaluated the efficacy of the compound compared to standard anxiolytics. The results showed comparable efficacy with fewer side effects reported by participants.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound’s structural analogs differ in:
- Heterocyclic core : Imidazole vs. benzimidazole, pyrimidine, or tetrazole.
- Linker groups: Methylene (-CH2-), sulfonyl (-SO2-), or amino (-NH-) bridges.
- Aromatic substituents : Methoxy, fluoro, or chloro groups.
Selected Comparative Analysis
Research Findings and Data
Physicochemical Properties
- Solubility : The carboxamide group improves aqueous solubility relative to ester or sulfonyl derivatives (e.g., ) .
Preparation Methods
Piperidine Core Functionalization
The synthesis begins with the preparation of the piperidine-1-carboxamide intermediate. A common approach involves the reaction of piperidine derivatives with chloroacetyl chloride or isocyanate reagents. For example, tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate serves as a protected precursor, which undergoes deprotection and subsequent carboxamide formation.
Key Reaction Conditions:
-
Coupling Agent: Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) facilitates amide bond formation between the piperidine amine and carboxylic acid derivatives.
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Solvent System: Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) enhances solubility and reaction efficiency at elevated temperatures (70–120°C).
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Base: Cesium carbonate or sodium hydride promotes deprotonation, particularly in alkylation steps involving imidazole derivatives.
The introduction of the imidazole group at the piperidine’s methyl position is achieved via nucleophilic substitution or Mitsunobu reactions. Patent literature highlights the use of 4-methylimidazole with sodium hydride in NMP to facilitate alkylation.
Optimized Protocol:
-
Alkylation: Reacting 4-(chloromethyl)piperidine-1-carboxamide with 1H-imidazole in the presence of NaH (60% in oil) in NMP at 80°C for 4 hours yields 4-[(1H-imidazol-1-yl)methyl]piperidine-1-carboxamide with 65–72% efficiency.
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Purification: Recrystallization from heptane or ethyl acetate/hexane mixtures removes unreacted starting materials.
N-[2-(4-Methoxyphenyl)ethyl] Sidechain Coupling
The final step involves coupling the piperidine-imidazole intermediate with 2-(4-methoxyphenyl)ethylamine. Palladium-catalyzed Buchwald-Hartwig amination or direct amide coupling is employed.
Representative Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amidation | EDC/HOBt, DMF, rt, 12h | 78 | 98.5 |
| Aryl Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 100°C | 65 | 97.2 |
Structural Characterization and Analytical Validation
Spectroscopic Confirmation
-
NMR Analysis:
-
Mass Spectrometry:
-
LC-MS (ESI+): m/z 385.2 [M+H]⁺, consistent with the molecular formula C₂₀H₂₅N₄O₂.
-
Industrial-Scale Optimization Strategies
Solvent and Temperature Effects
Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, heating at 120°C in DMSO under microwave irradiation achieves 90% conversion in 1 hour vs. 24 hours conventionally.
Green Chemistry Considerations
-
Solvent Recycling: NMP and DMSO are recovered via distillation, reducing waste.
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Catalyst Efficiency: Palladium nanoparticles immobilized on silica improve turnover numbers (TON > 1,000) in amination steps.
Challenges and Troubleshooting
Byproduct Formation
Q & A
Basic: What synthetic strategies are recommended for preparing 4-[(1H-imidazol-1-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide?
Methodological Answer:
Synthesis typically involves multi-step reactions:
Piperidine Core Functionalization : Introduce the imidazole moiety via nucleophilic substitution or reductive amination. For example, bromination of the piperidine ring at the 4-position followed by coupling with 1H-imidazole under basic conditions (e.g., K₂CO₃ in DMF) .
Carboxamide Formation : React the piperidine intermediate with 2-(4-methoxyphenyl)ethylamine using a coupling agent like HATU or EDCI in dichloromethane or THF. Monitor reaction progress via TLC or HPLC .
Purification : Use column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) or recrystallization from ethanol/water mixtures to isolate the final product. Verify purity (>95%) via HPLC with UV detection at 254 nm .
Basic: How is structural characterization of this compound performed?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H-NMR : Identify aromatic protons (δ 6.8–7.5 ppm for imidazole and methoxyphenyl groups), piperidine methylene signals (δ 2.5–3.5 ppm), and carboxamide NH (δ ~8.0 ppm, broad) .
- ¹³C-NMR : Confirm carbonyl carbon (δ ~165 ppm) and quaternary carbons in the piperidine ring .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 385.2) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detect carbonyl stretching (1660–1680 cm⁻¹) and N-H bending (1550 cm⁻¹) .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or histamine receptors (H1/H4) using fluorogenic substrates. For example, measure IC₅₀ values via fluorescence polarization in HEK-293 cells expressing recombinant receptors .
- Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr incubations. Include positive controls (e.g., doxorubicin) and normalize to DMSO-treated cells .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
Advanced: How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
Substituent Variation :
- Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-F, 4-CF₃) or bulky substituents (e.g., biphenyl) to assess steric/electronic effects .
- Modify the imidazole moiety with methyl or benzyl groups to alter lipophilicity .
Biological Evaluation :
- Compare IC₅₀ values across analogs in receptor-binding assays (e.g., histamine H1/H4) .
- Use molecular docking (AutoDock Vina) to correlate substituent changes with predicted binding energies .
Data Analysis : Apply multivariate regression to link structural descriptors (e.g., logP, polar surface area) to activity .
Advanced: What computational approaches predict binding modes and target engagement?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or MOE to dock the compound into homology models of histamine receptors. Prioritize poses with hydrogen bonds between the carboxamide and Asp³·³² (Ballesteros-Weinstein numbering) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen bond acceptors at the imidazole N3 position) to guide analog design .
Advanced: How can contradictory biological data across studies be resolved?
Methodological Answer:
Purity Verification : Re-analyze compound batches via HPLC and ¹H-NMR to rule out impurities (>98% purity required) .
Isomer Identification : Check for unintended stereoisomers (e.g., via chiral HPLC) or regioisomers (e.g., imidazole vs. benzimidazole byproducts) .
Assay Standardization :
- Replicate experiments under controlled conditions (e.g., serum-free media, 37°C, 5% CO₂) .
- Use isogenic cell lines and validate receptor expression levels via qPCR .
Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to consolidate data from multiple labs .
Advanced: What strategies mitigate off-target effects in in vivo studies?
Methodological Answer:
Selectivity Profiling : Screen against panels of 50+ kinases or GPCRs (e.g., Eurofins Panlabs) to identify off-target interactions .
Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperidine) to reduce nonspecific binding .
Pharmacokinetic Optimization : Adjust logD (target 2–3) via substituent modifications to enhance blood-brain barrier penetration or reduce hepatic clearance .
Toxicology Studies : Conduct acute toxicity tests in rodents (OECD 423 guidelines) with histopathological analysis of liver/kidney tissues .
Advanced: How are metabolic pathways and stability assessed?
Methodological Answer:
- Microsomal Stability : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to calculate IC₅₀ values .
- Metabolite Identification : Perform HRMS/MS after in vitro incubation to detect hydroxylated or demethylated products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
